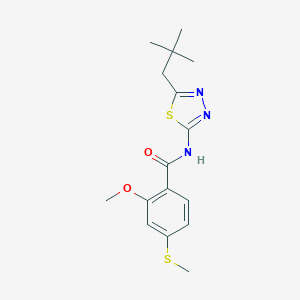
1-Cyclopentyl-3-(2-methylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2-methylpropyl)thiourea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CPI-455 and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of CPI-455 is not fully understood, but it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a role in regulating gene expression. By inhibiting the activity of BRD4, CPI-455 may be able to slow down the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
CPI-455 has been shown to have a range of biochemical and physiological effects. In preclinical studies, CPI-455 has been shown to inhibit the growth of cancer cells and reduce inflammation. CPI-455 has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPI-455 in lab experiments is that it has shown promising results in preclinical studies. This makes it a good candidate for further research and development. However, one limitation is that the mechanism of action of CPI-455 is not fully understood. This makes it difficult to predict its potential side effects and to develop effective dosing strategies.
Orientations Futures
There are several future directions for research on CPI-455. One area of research is to further understand the mechanism of action of CPI-455 and to identify potential side effects. Another area of research is to investigate the potential use of CPI-455 in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for clinical trials to determine the safety and efficacy of CPI-455 in humans.
Méthodes De Synthèse
The synthesis of CPI-455 involves the reaction of cyclopentyl isocyanate with 2-methylpropan-2-amine in the presence of sulfur to form the thiourea derivative. The reaction is carried out under reflux conditions in anhydrous toluene. The final product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
CPI-455 has been studied for its potential use in treating various diseases. It has been shown to have anti-tumor activity in preclinical models of cancer, including breast, prostate, and pancreatic cancer. CPI-455 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. In addition, CPI-455 has been shown to have anti-inflammatory properties and may have potential use in treating inflammatory diseases.
Propriétés
Nom du produit |
1-Cyclopentyl-3-(2-methylpropyl)thiourea |
|---|---|
Formule moléculaire |
C10H20N2S |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
1-cyclopentyl-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
Clé InChI |
CRDCBHZOGAUJGC-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=S)NC1CCCC1 |
SMILES canonique |
CC(C)CNC(=S)NC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
